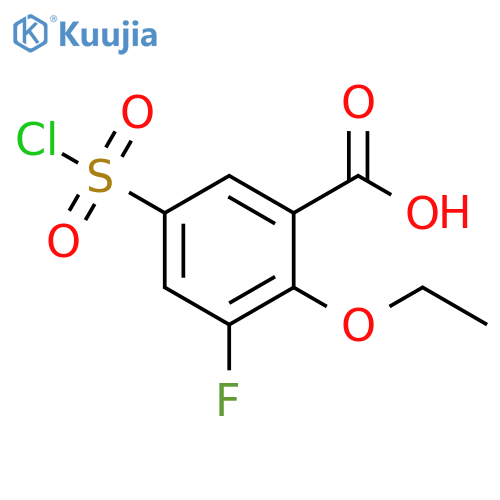Cas no 1375471-59-2 (5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid)
5-(クロロスルホニル)-2-エトキシ-3-フルオロ安息香酸は、有機合成において有用な中間体です。特に、医薬品や農薬の開発において重要な役割を果たします。この化合物は、クロロスルホニル基とエトキシ基、フルオロ基を有しており、高い反応性と選択性を示します。そのため、多様な官能基変換やカップリング反応に適しています。また、結晶性が良好で取り扱いやすく、安定性にも優れています。これらの特性から、精密有機合成や材料科学の分野で幅広く利用されています。

1375471-59-2 structure
商品名:5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
CAS番号:1375471-59-2
MF:C9H8ClFO5S
メガワット:282.673224449158
MDL:MFCD21602564
CID:5179493
PubChem ID:73994715
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 5-(chlorosulfonyl)-2-ethoxy-3-fluoro-
- 5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid
-
- MDL: MFCD21602564
- インチ: 1S/C9H8ClFO5S/c1-2-16-8-6(9(12)13)3-5(4-7(8)11)17(10,14)15/h3-4H,2H2,1H3,(H,12,13)
- InChIKey: SINDCBVAWDTMKZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(S(Cl)(=O)=O)=CC(F)=C1OCC
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-97071-0.5g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.5g |
$847.0 | 2025-03-21 | |
| Enamine | EN300-97071-5.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-21 | |
| Enamine | EN300-97071-2.5g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 2.5g |
$2127.0 | 2025-03-21 | |
| Enamine | EN300-97071-0.1g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.1g |
$376.0 | 2025-03-21 | |
| Enamine | EN300-97071-1.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-21 | |
| Enamine | EN300-97071-1g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 1g |
$1086.0 | 2023-09-01 | |
| Enamine | EN300-97071-10.0g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 10.0g |
$4667.0 | 2025-03-21 | |
| Enamine | EN300-97071-0.05g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95.0% | 0.05g |
$252.0 | 2025-03-21 | |
| 1PlusChem | 1P019TTQ-500mg |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 500mg |
$1109.00 | 2023-12-22 | |
| 1PlusChem | 1P019TTQ-10g |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid |
1375471-59-2 | 95% | 10g |
$5831.00 | 2023-12-22 |
5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1375471-59-2 (5-(chlorosulfonyl)-2-ethoxy-3-fluorobenzoic acid) 関連製品
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
